(5-Chloro-2-ethoxypyridin-4-yl)methanol (5-Chloro-2-ethoxypyridin-4-yl)methanol
Brand Name: Vulcanchem
CAS No.: 1595902-11-6
VCID: VC8244976
InChI: InChI=1S/C8H10ClNO2/c1-2-12-8-3-6(5-11)7(9)4-10-8/h3-4,11H,2,5H2,1H3
SMILES: CCOC1=NC=C(C(=C1)CO)Cl
Molecular Formula: C8H10ClNO2
Molecular Weight: 187.62 g/mol

(5-Chloro-2-ethoxypyridin-4-yl)methanol

CAS No.: 1595902-11-6

Cat. No.: VC8244976

Molecular Formula: C8H10ClNO2

Molecular Weight: 187.62 g/mol

* For research use only. Not for human or veterinary use.

(5-Chloro-2-ethoxypyridin-4-yl)methanol - 1595902-11-6

Specification

CAS No. 1595902-11-6
Molecular Formula C8H10ClNO2
Molecular Weight 187.62 g/mol
IUPAC Name (5-chloro-2-ethoxypyridin-4-yl)methanol
Standard InChI InChI=1S/C8H10ClNO2/c1-2-12-8-3-6(5-11)7(9)4-10-8/h3-4,11H,2,5H2,1H3
Standard InChI Key PPNKJSGHLOQDKP-UHFFFAOYSA-N
SMILES CCOC1=NC=C(C(=C1)CO)Cl
Canonical SMILES CCOC1=NC=C(C(=C1)CO)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

(5-Chloro-2-ethoxypyridin-4-yl)methanol belongs to the pyridine derivative family, featuring distinct functional groups that influence its chemical behavior:

  • Chlorine atom at position 5: Enhances electrophilic substitution reactivity and modulates biological activity .

  • Ethoxy group (-OCH2_2CH3_3) at position 2: Contributes to steric effects and solubility in organic solvents .

  • Hydroxymethyl group (-CH2_2OH) at position 4: Enables further functionalization via oxidation or esterification .

The compound’s IUPAC name, (5-chloro-2-ethoxypyridin-4-yl)methanol, reflects its substitution pattern. Its SMILES notation is COC1=NC=C(C(=C1)CO)Cl, and the InChIKey is SNMZEVZCYYERRN-UHFFFAOYSA-N .

Physicochemical Properties

  • Molecular weight: 187.62 g/mol .

  • Purity: Typically ≥95% in commercial samples .

  • Storage: Stable at 2–8°C in tightly sealed containers .

Chemical Reactivity and Functionalization

Key Reactions

The compound’s reactivity is driven by its functional groups:

  • Hydroxymethyl group:

    • Oxidation: Forms (5-chloro-2-ethoxypyridin-4-yl)carboxylic acid using KMnO4_4.

    • Esterification: Reacts with acetic anhydride to yield acetylated derivatives .

  • Chlorine atom:

    • Nucleophilic substitution: Replaced by amines or thiols under basic conditions.

Stability and Degradation

(5-Chloro-2-ethoxypyridin-4-yl)methanol is stable under standard laboratory conditions but may degrade under strong acidic or alkaline environments. Hydrolysis of the ethoxy group is a potential degradation pathway .

Biological Activities and Applications

Therapeutic Prospects

The hydroxymethyl and ethoxy groups suggest potential interactions with biological targets such as enzymes or receptors. Computational modeling could elucidate binding affinities for kinase inhibitors or antimicrobial agents .

Comparison with Structural Analogs

Compound NameMolecular FormulaKey SubstituentsBiological Activity
(5-Chloro-2-methoxypyridin-4-yl)methanolC7_7H8_8ClNO2_2Methoxy at position 2Anticancer
[5-Chloro-2-(isopropoxy)pyridin-4-yl]methanolC9_9H12_{12}ClNO2_2Isopropoxy at position 2Under investigation
(5-Chloro-2-ethoxypyridin-4-yl)methanolC8_8H10_{10}ClNO2_2Ethoxy at position 2Antimicrobial potential

The ethoxy group in (5-Chloro-2-ethoxypyridin-4-yl)methanol offers a balance between lipophilicity and steric hindrance, potentially enhancing bioavailability compared to methoxy or isopropoxy analogs .

Future Perspectives

Further research is needed to:

  • Elucidate the compound’s mechanism of action in biological systems.

  • Optimize synthetic routes for scalable production.

  • Explore derivatives with enhanced selectivity for therapeutic targets.

Collaboration between academic and industrial laboratories will be critical to advancing these goals.

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